molecular formula C6H11NO2 B1396628 3,3-Dimethoxy-2-methylpropanenitrile CAS No. 50744-69-9

3,3-Dimethoxy-2-methylpropanenitrile

Cat. No. B1396628
CAS RN: 50744-69-9
M. Wt: 129.16 g/mol
InChI Key: HARZOGJXMSZKTJ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis method of 3,3-dimethoxypropionitrile involves using acrylonitrile and methyl nitrite as raw materials . The raw materials acrylonitrile is heated and introduced into the upper part of a gasification tower, circulating gas containing methyl nitrite is heated and introduced into the lower part of the gasification tower . The acrylonitrile and the methyl nitrite react under reaction conditions to generate 3,3-dimethoxypropionitrile .


Molecular Structure Analysis

The molecular structure of 3,3-Dimethoxy-2-methylpropanenitrile is represented by the formula C7H13NO2. More detailed structural information may be available in a 2D Mol file or a computed 3D SD file .

Scientific Research Applications

Synthesis of Complex Organic Compounds

3,3-Dimethoxy-2-methylpropanenitrile is involved in the synthesis of complex organic compounds. For instance, its derivatives are used in the preparation of triradicals in organic chemistry, as demonstrated by Fujita et al. (1996) in the study of antiferromagnetic exchange interaction among spins in an isosceles triangular configuration in certain benzenetriyltris(N-tert-butyl nitroxides) (Fujita et al., 1996).

Catalytic Oxidation Processes

The compound is significant in catalytic oxidation processes. Tanaka et al. (2009) developed a selective synthesis method for 3,3-dimethoxy methyl propionate, a derivative of this compound, using a green approach involving palladium-catalyzed oxidation. This process has applications in producing industrial fine chemicals for pharmaceuticals and functionalized polymers (Tanaka et al., 2009).

Environmental Impact Studies

In environmental science, derivatives of this compound are identified in marine mammals, indicating bioaccumulation of persistent organic compounds. Marsh et al. (2005) identified and synthesized a novel compound, 2,2'-dimethoxy-3,3',5,5'-tetrabromobiphenyl, in various marine mammals, highlighting the environmental impact of such compounds (Marsh et al., 2005).

Chemical Analysis and Chromatography

The compound plays a role in chemical analysis and chromatography. McLellan and Thornalley (1992) described the synthesis and chromatography of derivatives like 1,2-diamino-4,5-dimethoxybenzene, which are used in assays of methylglyoxal in chemical and biological systems (McLellan & Thornalley, 1992).

Organic Chemistry Research

In organic chemistry research, the compound aids in studying various organic reactions. Kasturi et al. (1974) used a derivative in the Grignard reaction and subsequent steps to synthesize indanones, showcasing its role in advancing organic synthesis methodologies (Kasturi et al., 1974).

Safety and Hazards

The safety data sheet for a similar compound, 3,3-Dimethoxy-2-butanone, mentions that it is considered hazardous by the 2012 OSHA Hazard Communication Standard . It is a flammable liquid and vapor that causes skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

3,3-dimethoxy-2-methylpropanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO2/c1-5(4-7)6(8-2)9-3/h5-6H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HARZOGJXMSZKTJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C#N)C(OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

129.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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